molecular formula C9H5FN2O2 B14333148 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile CAS No. 103867-44-3

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile

Katalognummer: B14333148
CAS-Nummer: 103867-44-3
Molekulargewicht: 192.15 g/mol
InChI-Schlüssel: MQCDPHRNVDOFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and a nitrile group attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile typically involves a multi-step process. One common method includes the nitration of 4-fluorobenzaldehyde to form 4-fluoronitrobenzene, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 3-(4-Fluorophenyl)-2-aminoprop-2-enenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile: Characterized by the presence of a fluorophenyl group, nitro group, and nitrile group.

    3-(4-Fluorophenyl)-2-nitroprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(4-Fluorophenyl)-2-nitroprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

The presence of the nitrile group in this compound makes it unique compared to its analogs

Eigenschaften

CAS-Nummer

103867-44-3

Molekularformel

C9H5FN2O2

Molekulargewicht

192.15 g/mol

IUPAC-Name

3-(4-fluorophenyl)-2-nitroprop-2-enenitrile

InChI

InChI=1S/C9H5FN2O2/c10-8-3-1-7(2-4-8)5-9(6-11)12(13)14/h1-5H

InChI-Schlüssel

MQCDPHRNVDOFKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.